molecular formula C22H18ClF3N2O4S2 B5008326 ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5008326
M. Wt: 531.0 g/mol
InChI Key: ZDIWBEPASRDJSE-UHFFFAOYSA-N
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Description

This compound is a multifunctional thiophene derivative featuring a central thiophene ring substituted with:

  • A carbamoyl group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety at position 5.
  • A methyl group at position 4.
  • An acetamido group connected to a thiophen-2-yl substituent at position 2.
  • An ethyl carboxylate ester at position 3.

Properties

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S2/c1-3-32-21(31)17-11(2)18(34-20(17)28-16(29)10-13-5-4-8-33-13)19(30)27-15-9-12(22(24,25)26)6-7-14(15)23/h4-9H,3,10H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIWBEPASRDJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the chlorinated phenyl group and the trifluoromethyl group. The final steps involve the formation of the carbamoyl and acetyl groups under controlled conditions, often using catalysts to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of automated systems ensures consistency and high yield. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl groups may produce the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in pharmaceuticals has been shown to enhance potency and selectivity. Research indicates that compounds with such modifications often exhibit improved pharmacokinetic properties, making them suitable candidates for drug development.

Case Study: Anticancer Activity

A study published in MDPI examined various trifluoromethyl-containing drugs, highlighting their role in inhibiting cancer cell proliferation. The compound has been hypothesized to follow similar mechanisms due to its structural similarities with known anticancer agents .

Agrochemical Applications

Due to its structural characteristics, this compound may also have potential applications in agrochemicals, particularly as a fungicide or herbicide. The presence of the thiophene ring is known to contribute to biological activity against plant pathogens.

Case Study: Fungicidal Efficacy

Research on related compounds has demonstrated significant fungicidal activity, suggesting that modifications similar to those found in this compound could yield effective agricultural chemicals .

Material Science

The unique properties of thiophene derivatives have led to their use in organic electronics and photovoltaic applications. The compound’s ability to form stable films makes it a candidate for further exploration in material science.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with similar compounds is essential.

Compound NameStructureApplication AreaNotable Properties
Compound AC18H17ClF3N3O2S2Medicinal ChemistryHigh potency against cancer cells
Compound BC20H21ClF4N4O3S3AgrochemicalsEffective against fungal pathogens
Compound CC19H18ClF3N3O2SMaterial ScienceExcellent film-forming capabilities

Mechanism of Action

The mechanism by which ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of ethyl carboxylate heterocycles , which are often explored for pharmaceutical applications. Below is a comparison with structurally analogous compounds:

Key Structural Analogues:

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (): Core: Thiophene ring with ethyl carboxylate. Substituents: Cyano, substituted phenyl acrylamido, and dimethyl groups. Activity: Demonstrates antioxidant and anti-inflammatory properties, highlighting the role of electron-withdrawing groups (e.g., cyano) in modulating activity .

ETHYL 2-(2,5-DICHLORO-PHENYLAMINO)-4-METHYL-THIAZOLE-5-CARBOXYLATE (CAS 1759-87-1, ): Core: Thiazole ring (vs. thiophene in the target compound). Substituents: 2,5-Dichloro phenylamino and methyl groups. Structural Impact: The thiazole core may alter electronic properties compared to thiophene, affecting binding affinity .

ETHYL 5-METHYL-3-((3-(TRIFLUOROMETHYL)PHENYL)CARBONYLAMINO)-2,4-THIAZOLECARBOXYLATE (CAS 476279-12-6, ): Core: Thiazole ring with ethyl carboxylate. Substituents: 3-(Trifluoromethyl)phenyl carbonylamino and methyl groups. Relevance: Shares the trifluoromethylphenyl motif with the target compound, suggesting comparable hydrophobicity and steric bulk .

Functional Comparison:

  • Electron-Withdrawing Groups : The target compound’s trifluoromethyl and chloro substituents likely enhance stability and membrane permeability, similar to ’s compound .
  • Heterocycle Core: Thiophene (target) vs.
  • Biological Activity: highlights that substituent variation (e.g., cyano vs. trifluoromethyl) can drastically alter antioxidant efficacy, implying that the target’s unique substituents may confer distinct pharmacological profiles .

Data Tables and Research Findings

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Activity/Notes Reference
Target Compound N/A C₂₃H₁₈ClF₃N₂O₄S₂ 579.04* 2-chloro-5-(trifluoromethyl)phenyl carbamoyl, thiophen-2-yl acetamido, methyl Hypothesized bioactivity
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate N/A C₁₉H₁₇N₃O₃S 383.43 Cyano, substituted phenyl acrylamido, dimethyl Antioxidant, anti-inflammatory
ETHYL 2-(2,5-DICHLORO-PHENYLAMINO)-4-METHYL-THIAZOLE-5-CARBOXYLATE 1759-87-1 C₁₃H₁₂Cl₂N₂O₂S 343.22 2,5-Dichloro phenylamino, methyl Unspecified
ETHYL 5-METHYL-3-((3-(TRIFLUOROMETHYL)PHENYL)CARBONYLAMINO)-2,4-THIAZOLECARBOXYLATE 476279-12-6 C₁₅H₁₃F₃N₂O₃S 358.34 3-(Trifluoromethyl)phenyl carbonylamino, methyl Unspecified

Research Findings:

  • Lumping Strategy : Compounds with similar cores (e.g., thiophene/thiazole + ethyl carboxylate) are grouped for comparative studies, as their physicochemical behaviors often align despite substituent differences .
  • Synthetic Feasibility : and describe multi-step syntheses involving carbamoylation and acetamidation, suggesting the target compound may require analogous routes .

Biological Activity

The compound ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its potential as an antitumor agent and its mechanism of action.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Ethyl ester group
  • Chloro and trifluoromethyl substitutions on the phenyl ring
  • Thioether and thiophene moieties

These structural features are significant as they contribute to the compound's lipophilicity and ability to interact with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit promising biological activities, including:

  • Antitumor Activity : Many thiophene derivatives have been reported as effective inhibitors against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.

Antitumor Activity

A study published in 2022 synthesized a series of thiophene derivatives and evaluated their antitumor activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The results demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cell lines .

Table 1: Antitumor Activity of Similar Thiophene Derivatives

CompoundCell LineIC50 (μM)
Compound AA5490.35
Compound BMCF-73.24
Compound CPC-35.12

The proposed mechanism of action for compounds like this compound includes:

  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is critical in tumor growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Some studies indicate that these compounds may cause G2/M phase arrest in cancer cells, preventing further proliferation .

Case Studies

  • Case Study 1 : A derivative with a trifluoromethyl group demonstrated enhanced potency against A549 cells compared to non-fluorinated analogs, suggesting that fluorination plays a crucial role in biological activity.
  • Case Study 2 : In vivo studies on a similar compound showed reduced tumor growth in xenograft models, highlighting its potential for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multi-step reactions involving carbamoyl and acetamido functionalization on a thiophene scaffold. Key steps include:

  • Amidation reactions : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to form carbamoyl linkages.
  • Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine (Et₃N) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization to isolate intermediates. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the thiophene and phenyl rings.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : For purity assessment (>95% recommended for biological studies) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Use polar aprotic solvents (e.g., DMSO) for initial dissolution.
  • For aqueous buffers, employ co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80) to maintain colloidal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for similar thiophene derivatives?

Discrepancies in bond angles or crystal packing (e.g., thiophene ring planarity) may arise from differences in crystallization solvents or temperature.

  • Cross-validation : Compare X-ray crystallography (single-crystal) with DFT-optimized geometries .
  • Dynamic studies : Use variable-temperature XRD to assess thermal effects on crystal structure .

Q. How can computational modeling (e.g., DFT, molecular docking) predict bioactivity and reaction mechanisms?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and carbamoyl group reactivity .
  • Molecular docking : Autodock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases), focusing on hydrogen bonding with the trifluoromethylphenyl group .

Q. What experimental designs mitigate side reactions during the introduction of the thiophonyl acetamido group?

  • Temperature control : Conduct reactions at 0–5°C to suppress thiourea byproduct formation.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection prior to acetamido coupling .

Q. How does the trifluoromethyl group influence metabolic stability in biological systems?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Comparative studies : Synthesize analogs without the CF₃ group to assess its role in prolonging half-life .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use preparative HPLC with amylose-based columns.
  • Catalytic asymmetry : Explore Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) .

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